molecular formula C9H10N2O3 B12788691 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione CAS No. 18553-69-0

2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione

Cat. No.: B12788691
CAS No.: 18553-69-0
M. Wt: 194.19 g/mol
InChI Key: BUIPICWRVHFFRW-UHFFFAOYSA-N
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Description

2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts conformational rigidity, which can enhance the compound’s binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Diels-Alder reaction between a suitable diene and a dienophile.

    Functional Group Transformations: Subsequent functional group transformations, such as oxidation or reduction, can be employed to introduce the diaza and trione functionalities.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce waste. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzyme active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is unique due to its specific combination of diaza and trione functionalities within the spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

18553-69-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2,4-diazaspiro[5.5]undec-9-ene-1,3,5-trione

InChI

InChI=1S/C9H10N2O3/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14)

InChI Key

BUIPICWRVHFFRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1)C(=O)NC(=O)NC2=O

Origin of Product

United States

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